6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of the ethoxy and methyl groups on the phenyl ring, as well as the carboxylic acid functional group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxy-3-methylbenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst This reaction forms an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[2,1-b]thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted imidazo[2,1-b]thiazoles.
Scientific Research Applications
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Imidazo[1,2-a]pyridine: Another fused heterocyclic system with diverse applications.
Benzothiazole: A related compound with antimicrobial and anticancer properties.
Uniqueness
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(4-ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-5-22-13-7-6-12(8-9(13)2)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21) |
InChI Key |
JJRBQKXVWSXNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origin of Product |
United States |
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